2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a synthetic organic compound that belongs to the benzamide family. It contains multiple aromatic rings, chlorine and sulfur heteroatoms, and nitrogen-rich heterocycles. Its intricate structure contributes to its wide range of biological and chemical properties.
Mechanism of Action
Triazoles
are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Thiophenes
are a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide are largely determined by its ability to interact with various enzymes and receptors in the biological system . The compound’s triazole ring can bind to different target receptors, making it a precise pharmacophore with a bioactive profile
Cellular Effects
Given its wide range of pharmacological activities, it is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions between hydrazines and suitable ketones or aldehydes, followed by functionalization with thiophene rings
Industrial Production Methods: : Industrial-scale production leverages efficient catalysts and optimized reaction conditions to maximize yield. Multistep synthesis using solid-phase synthesis or flow chemistry techniques can be employed to ensure consistency and scalability. Advanced purification techniques, such as crystallization or chromatography, are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions, including:
Oxidation: Can be oxidized by strong oxidizing agents.
Reduction: Reduction of the nitro groups to amines.
Substitution: Electrophilic aromatic substitution, especially at the chlorine-bearing benzene ring.
Cross-coupling: Formation of C-C or C-N bonds via Suzuki or Buchwald-Hartwig reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Metal catalysts like palladium on carbon with hydrogen gas.
Substitution: : Halogenation using reagents such as N-bromosuccinimide.
Cross-coupling: : Catalysts like palladium(0) with suitable ligands.
Major Products Formed
Hydroxylated derivatives from oxidation.
Amines from reduction.
Halogenated products from substitution.
Scientific Research Applications
2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is extensively studied for its applications in:
Chemistry: : Utilized as a precursor for synthesizing more complex organic compounds.
Biology: : Acts as a molecular probe to study biological pathways due to its affinity for specific proteins and enzymes.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in anticancer and antimicrobial research.
Industry: : Explored for use in the synthesis of specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
Compared to other benzamides, 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is unique due to the presence of the triazolo[4,3-b]pyridazine core and thiophene ring, which confer enhanced stability and specificity in its interactions. Similar compounds include:
N-(3-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide: : Lacks the chlorine atom but retains other structural features.
3-(2-Chlorophenyl)-N-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzamide: : Differs in the position of the chlorine atom on the benzene ring.
N-(3-(5-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-chlorobenzamide: : Features a variation in the substitution pattern on the triazolo[4,3-b]pyridazine core.
Biological Activity
The compound 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a triazolo-pyridazine moiety, which is known for its diverse biological activities. The presence of the thiophene ring and the chloro substituent enhances its chemical reactivity and interaction with biological targets. The molecular formula is C19H16ClN5S with a molecular weight of 373.88 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may bind to certain receptors in the body, potentially modulating their activity and influencing physiological responses.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | MCF-7 | 27.3 |
2 | HCT-116 | 6.2 |
These findings suggest that the compound could be further explored for its potential as an anticancer agent.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have shown effectiveness against bacterial strains:
Compound | Bacteria Targeted | Activity |
---|---|---|
A | Staphylococcus aureus | Inhibitory |
B | Escherichia coli | Moderate |
These results indicate that the compound may possess broad-spectrum antimicrobial activity.
Case Studies and Research Findings
-
Triazole Derivatives in Cancer Treatment :
A study focused on various triazole derivatives revealed that modifications in their structure significantly affected their anticancer activity. Specifically, the introduction of different substituents on the triazole ring enhanced potency against breast cancer cell lines (MCF-7) . -
Antimicrobial Screening :
In a comparative study of triazole compounds against pathogenic bacteria, several derivatives were tested for their Minimum Inhibitory Concentration (MIC). The results indicated promising activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
2-chloro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5OS/c23-17-8-2-1-7-16(17)22(29)24-15-6-3-5-14(13-15)18-10-11-20-25-26-21(28(20)27-18)19-9-4-12-30-19/h1-13H,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMADBUKDZLQFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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